N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine
Description
Properties
IUPAC Name |
N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-3,6-dihydro-1,3,4-thiadiazin-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S2/c1-11-8-15(12(2)21(11)9-14-4-3-7-22-14)16-10-23-17(20-19-16)18-13-5-6-13/h3-4,7-8,13H,5-6,9-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZYXXMBCBSQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CS2)C)C3=NNC(=NC4CC4)SC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrole Ring Formation
The pyrrole subunit is synthesized via a modified Paal-Knorr reaction, where 2,5-hexanedione reacts with ammonium acetate in acetic acid under reflux to yield 2,5-dimethylpyrrole. Subsequent N-alkylation introduces the thiophen-2-ylmethyl group:
Optimization Note : Alkylation efficiency depends on the base (e.g., NaH vs. K₂CO₃) and solvent polarity.
Functionalization at Pyrrole C3
Nitration of the pyrrole at C3 using HNO₃/AcOH followed by reduction with SnCl₂/HCl yields the 3-aminopyrrole derivative.
Construction of the 1,3,4-Thiadiazine Core
Thiosemicarbazide Route
Adapting methods from and, the thiadiazine ring is formed via cyclization of a thiosemicarbazide intermediate. For example:
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Thiosemicarbazide synthesis :
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Cyclization with α-halo ketone :
Key Insight : X-ray crystallography in confirmed that aliphatic substituents (e.g., cyclopropane) promote exocyclic salt formation, influencing reactivity.
Introduction of the Cyclopropylamine Group
Nucleophilic Substitution
The cyclopropylamine moiety is introduced via SN2 displacement of a leaving group (e.g., bromide) at position 2 of the thiadiazine:
Reaction Conditions :
Alternative Synthetic Pathways
One-Pot Thiadiazine Formation
A patent-derived approach employs polyphosphate ester (PPE) to facilitate a one-pot cyclodehydration between a thiosemicarbazide and carboxylic acid derivative:
Advantages : Avoids toxic reagents (e.g., POCl₃) and reduces step count.
Suzuki-Miyaura Coupling
For late-stage diversification, a boronic ester-functionalized thiadiazine may undergo cross-coupling with thiophenylboronic acids.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
As demonstrated in, single-crystal X-ray analysis confirms the thiadiazine ring geometry and substituent orientation (e.g., dihedral angle between pyrrole and thiophene ≈ 75°).
Challenges and Optimization
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Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky solvents (e.g., tert-amyl alcohol) improves selectivity.
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Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves the target compound from unreacted amines and dimeric side products.
Scalability and Industrial Relevance
Patent highlights a scalable route using cost-effective reagents (e.g., sodium methyl mercaptide instead of thiourea) and non-polar solvents (xylene, toluene) with yields >90%.
Summary of Synthetic Routes
Chemical Reactions Analysis
Step 1: Thiadiazine Core Formation
A plausible route involves reacting a thiosemicarbazide derivative with a carboxylic acid in the presence of polyphosphate ester (PPE) , as demonstrated for 1,3,4-thiadiazole-2-amines . This proceeds via:
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Salt formation between thiosemicarbazide and carboxylic acid.
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Dehydration to form an intermediate.
Reactivity of the Thiadiazine Core
The thiadiazine ring is prone to:
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Nucleophilic attack : The sulfur atom may act as a leaving group in substitution reactions.
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Reduction : Conversion of the thiadiazine to a thiaziridine or thiazolidine under reducing conditions (e.g., hydrogenation).
Amine Reactivity
The primary amine group can participate in:
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Alkylation/Acylation : Formation of secondary/tertiary amines.
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Coupling Reactions : Deaminative coupling (e.g., Ru-catalyzed coupling with alcohols or amines) .
Cyclopropyl Group Reactivity
The cyclopropyl ring may undergo:
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Ring-opening : Under acidic or basic conditions, leading to alkene intermediates.
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Electrophilic substitution : Due to ring strain, enabling reactions with electrophiles like halogens.
Pyrrole and Thiophene Reactivity
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Electrophilic substitution : Both aromatic systems (pyrrole and thiophene) allow modification at specific positions.
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Oxidation : Thiophene may oxidize to thiophenium salts under strong oxidizing agents.
Comparison of Functional Groups and Reactivity
Research Implications
The compound’s heterocyclic framework and substituents suggest applications in:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine exhibit antimicrobial properties. Studies have shown that derivatives of thiadiazines can inhibit the growth of various bacterial strains, suggesting potential for development as antimicrobial agents .
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity. The structural features of thiadiazines are known to interact with cellular pathways involved in cancer proliferation. Further research is needed to elucidate the specific mechanisms and efficacy against different cancer cell lines .
Neurological Applications
The compound's unique structure may also lend itself to applications in neuropharmacology. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, potentially leading to treatments for neurological disorders .
Polymer Development
The incorporation of this compound into polymer matrices has been explored due to its ability to enhance thermal stability and mechanical properties. Research indicates that such modifications can lead to the creation of advanced materials suitable for various industrial applications .
Sensor Technology
Due to its electronic properties, this compound has potential applications in the development of sensors. The thiophene component can contribute to the conductivity of polymers used in sensor technology, making them responsive to environmental changes .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of thiadiazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with structural similarities to N-cyclopropyl derivatives showed significant inhibition zones compared to control groups .
Case Study 2: Polymer Blends
In another study focusing on polymer blends incorporating thiadiazine compounds, researchers reported improved thermal stability and mechanical strength. The findings suggest that these materials could be utilized in high-performance applications where durability is essential .
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiadiazine Cores
A. Benzoimidazolone-Substituted Thiadiazines ()
Compounds such as N-benzyl-5-(benzo[d]imidazol-2(3H)-one)-6H-1,3,4-thiadiazin-2-amine (3-1) share the 1,3,4-thiadiazine backbone but differ in substituents. Key distinctions include:
- Synthesis: Yields for analogues like 3-1 reach 90%, while others (3–2 to 3–7) range from 36–62% .
- Purity : HPLC data for benzoimidazolone derivatives show >95% purity, suggesting robust synthetic protocols .
B. Aryl-Substituted Thiadiazines ()
5-(p-Tolyl)-6H-1,3,4-thiadiazin-2-amine exemplifies thiadiazines with simple aryl substituents. Commercial availability (6 suppliers) highlights their accessibility for SAR studies. The p-tolyl group’s electron-donating nature contrasts with the thiophene’s aromatic heterocycle, which may alter π-π stacking interactions in target binding .
Pyrrole-Containing Analogues ()
A. Trifluoromethoxyphenyl-Substituted Pyrroles ()
Compounds 4 and 5 feature a 2,5-dimethylpyrrole core with a 4-(trifluoromethoxy)phenyl group. Key differences:
- Electron-Withdrawing Groups : The CF3O group in 4 and 5 reduces electron density compared to the thiophen-2-ylmethyl group, impacting reactivity and solubility.
- Spectral Data : The target compound’s ¹H-NMR would likely show shifts for the thiophene protons (δ ~6.5–7.5 ppm), distinct from the deshielded aromatic protons in 4 (δ 7.44–7.56 ppm) .
B. Morpholine-Sulfonyl-Substituted Pyrroles () 2-cyano-3-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-N-(pyridin-2-yl)prop-2-enamine includes a sulfonylmorpholine group, enhancing polarity. The target compound’s cyclopropylamine may offer a balance of lipophilicity and metabolic stability.
Physicochemical Data
Biological Activity
N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine is a compound belonging to the class of thiadiazines, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities supported by various studies.
Chemical Structure
The compound features a complex structure that includes a thiadiazine core linked to a pyrrole moiety and a cyclopropyl group. The structural attributes are believed to play a significant role in its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiadiazine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazine derivative 1 | HeLa (cervical) | 10.5 | |
| Thiadiazine derivative 2 | HT-29 (colon) | 8.3 | |
| Thiadiazine derivative 3 | HepG2 (liver) | 12.0 |
The anticancer activity of this compound is hypothesized to stem from its ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have demonstrated that derivatives containing the thiadiazine moiety exhibit moderate to high cytotoxicity against various cancer cell lines such as HeLa and HT-29 .
Anti-inflammatory Activity
In addition to anticancer properties, the compound may possess anti-inflammatory effects. Research on related thiadiazine compounds has indicated their potential to inhibit nitric oxide (NO) production in activated macrophages, suggesting an anti-inflammatory mechanism . The inhibition of NO is crucial as it plays a significant role in inflammatory processes.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It could interfere with cell cycle progression, leading to growth inhibition.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit certain enzymes involved in cancer proliferation.
Case Studies
A notable case study involved the synthesis and evaluation of various thiadiazine derivatives for their anticancer activity. In this study, several derivatives were tested against multiple cancer cell lines. The results indicated that modifications in the thiadiazine structure significantly influenced their cytotoxicity and selectivity towards cancer cells .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with POCl₃ under reflux, followed by pH adjustment (8–9) using ammonia for precipitation . Alternative routes involve cycloaddition with chloroacetyl chloride in DMF using triethylamine as a catalyst . Optimization strategies include:
- Temperature Control : Maintain reflux at 90°C for 3–5 hours to ensure complete cyclization .
- Catalyst Concentration : Adjust triethylamine stoichiometry (1.2–1.5 eq) to enhance reaction efficiency .
- Purification : Recrystallization from DMSO/water (2:1) improves purity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl and thiophen-2-ylmethyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- HPLC : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Antimicrobial Assays : Use agar diffusion methods against E. coli and S. aureus, with MIC (Minimum Inhibitory Concentration) determination via broth microdilution .
- Cytotoxicity Testing : Perform MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation and intermolecular interactions?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation of acetone solutions .
- Hydrogen Bond Analysis : Identify intramolecular C–H···N bonds (2.3–2.5 Å) to confirm planar thiadiazole ring geometry .
- Crystal Packing : Use Mercury software to visualize layers stabilized by intermolecular C–H···N interactions .
Q. What strategies address contradictory bioactivity data across different assay systems (e.g., in vitro vs. cell-based models)?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial activity using both agar diffusion (qualitative) and time-kill kinetics (quantitative) .
- Permeability Studies : Employ Caco-2 cell monolayers to assess membrane penetration discrepancies .
- Theoretical Frameworks : Link results to structure-activity relationship (SAR) models to rationalize variations in potency .
Q. How can computational methods predict reactivity and regioselectivity in derivatization reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electrophilic attack sites (e.g., thiadiazine vs. pyrrole rings) .
- MD Simulations : Simulate solvent effects (DMF vs. ethanol) on reaction pathways using GROMACS .
- Docking Studies : Predict binding affinities to biological targets (e.g., bacterial enzymes) with AutoDock Vina .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results between cancer cell lines and normal fibroblasts?
- Methodological Answer :
- Dose-Response Curves : Compare IC₅₀ values across cell types; narrow therapeutic windows suggest off-target effects .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays to confirm selective cytotoxicity .
- Metabolic Profiling : Use LC-MS to identify differential metabolite uptake (e.g., glucose vs. glutamine) in cancer cells .
Experimental Design Considerations
Q. What factorial design parameters are critical for optimizing multi-step synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
